Altemicidin

Description

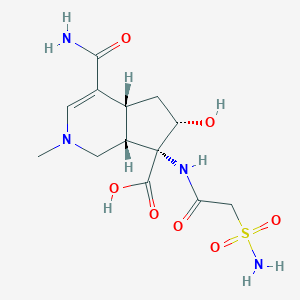

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFZUPFQKSXPV-VPFIQFBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925120 | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125399-82-8 | |

| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altemicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTEMICIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Altemicidin from Streptomyces sioyaensis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altemicidin is a unique monoterpene alkaloid natural product first isolated from the marine actinomycete, Streptomyces sioyaensis.[1] It has garnered significant interest within the scientific community due to its potent acaricidal and antitumor properties.[1][2] This document provides a comprehensive technical overview of the discovery, fermentation, isolation, and characterization of this compound. It details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams to elucidate the workflows and pathways involved. Recent biosynthetic studies have surprisingly revealed a nonterpenoid origin for the core structure, challenging its initial classification and opening new avenues for research.[3]

Discovery and Strain Identification

The discovery of this compound was the result of a targeted screening program for new insecticidal and acaricidal antibiotics from marine microorganisms.

Screening Protocol

A screening of approximately 200 actinomycete strains isolated from marine environments was conducted.[2] The primary assay for activity was based on the compound's effect on brine shrimp.[2] From this large-scale screening, one isolate, designated SA-1758, was identified as a producer of a novel bioactive substance, later named this compound.[2]

Source and Taxonomy

The producing strain, SA-1758, was isolated from a sea mud sample collected at Gamo, Miyagi Prefecture, Japan.[2][3] Through taxonomic studies, the strain was identified as Streptomyces sioyaensis.[2]

Fermentation and Production

Detailed fermentation parameters such as specific media composition, temperature, pH, and aeration rates are based on generalized protocols for Streptomyces fermentation for secondary metabolite production, as the original publication does not specify these details.

Culture Conditions

Seed culture is typically initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or vegetative mycelia of S. sioyaensis SA-1758 and incubating for 2-3 days. This seed culture is then used to inoculate a larger production-scale fermenter.

Production Fermentation

Large-scale fermentation is carried out in a production medium rich in carbon and nitrogen sources to promote the biosynthesis of this compound. The fermentation is generally run for 5-7 days, during which the production of the target compound is monitored using methods like High-Performance Liquid Chromatography (HPLC).

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[2]

Extraction

After fermentation, the culture broth is centrifuged to separate the supernatant from the mycelial cake. The active compound, being soluble in water, is primarily found in the supernatant.

Chromatographic Purification

The clarified supernatant is subjected to a series of column chromatography steps to purify this compound.

-

Adsorption Chromatography : The supernatant is first passed through a Diaion CHP-20P column. The column is washed, and the active fractions are eluted.

-

Size-Exclusion Chromatography : The active fractions from the first step are then concentrated and further purified using a Sephadex LH-20 column to remove remaining impurities.[2][3]

The purity of the final compound is typically assessed by HPLC.[4][5]

Structural Elucidation and Biosynthesis

The molecular structure of this compound was determined using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

The molecular formula was established as C₁₃H₂₀N₄O₇S based on elemental analysis, mass spectrometry (MS), and ¹³C NMR spectroscopy.[2] The complete chemical structure was ultimately confirmed through X-ray crystallographic analysis of this compound derivatives.[6]

Biosynthetic Pathway

Initially classified as a monoterpene alkaloid, recent research has revealed a different biosynthetic origin.[6][7] The core azaindane structure is not derived from terpenoid precursors but is instead synthesized from S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD).[3] The distinctive sulfonamide side chain is biosynthesized from L-cysteine through a series of oxidation steps.[7] A key enzyme, the aldehyde dehydrogenase SbzJ, is involved in converting 2-sulfamoylacetic aldehyde into 2-sulfamoylacetic acid, a crucial step in forming the side chain.[8]

Data Presentation

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀N₄O₇S | [1][2][5][9] |

| Molecular Weight | 376.39 g/mol | [1][4][5] |

| Appearance | White powder | [5] |

| Solubility | Soluble in H₂O, poorly soluble in MeOH, insoluble in acetone (B3395972) and hexane | [4][5] |

| Purity (Reported) | >90% (HPLC) | [4][5] |

Table 2: Biological Activities of this compound

| Activity Type | Target | Measurement | Value | Reference(s) |

| Antitumor | Murine Leukemia L1210 cells | IC₅₀ | 0.84 µg/mL | [4][5][7] |

| Antitumor | IMC Carcinoma cells | IC₅₀ | 0.82 µg/mL | [4][5][7] |

| Acaricidal | Two-spotted spider mites | 50% Prevention Value | ~10 ppm | [4][5] |

| Antibacterial | Xanthomonas oryzae | MIC | 6.25 µg/mL | [4][5] |

| Toxicity | Brine shrimp | LC₅₀ | 3.0 µg/mL | [4][5] |

Conclusion

This compound, discovered from Streptomyces sioyaensis SA-1758, represents a significant finding in natural product research. Its discovery through bioactivity-guided screening and its subsequent isolation have provided a molecule with potent antitumor and acaricidal activities. The elucidation of its structure and, more recently, its unexpected biosynthetic pathway, highlights the chemical novelty that can still be found in marine actinomycetes. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology. Further investigation into its mechanism of action and the engineering of its biosynthetic pathway could lead to the development of novel therapeutic agents and agrochemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. This compound, a new acaricidal and antitumor substance. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function analysis of 2-sulfamoylacetic acid synthase in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

Altemicidin: A Technical Guide to its Core Function as a tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altemicidin, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has garnered significant interest within the scientific community, not for its direct activity, but as a precursor to potent inhibitors of aminoacyl-tRNA synthetases (aaRSs). This technical guide provides an in-depth exploration of this compound's role as a scaffold for the development of tRNA synthetase inhibitors, with a particular focus on its derivatives, SB-203207 and SB-203208. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the key cellular signaling pathways affected by the inhibition of these essential enzymes.

Introduction: From a Natural Product to Potent Enzyme Inhibitors

This compound (Figure 1) is a structurally complex natural product that exhibits modest acaricidal and antitumor activities.[1] However, its true potential in drug discovery was unlocked with the synthesis of its derivatives, SB-203207 and SB-203208.[2][3] These compounds have been identified as highly potent inhibitors of isoleucyl-tRNA synthetase (IleRS), an enzyme critical for protein biosynthesis.[4][5] By mimicking the natural substrate of the enzyme, these inhibitors effectively halt the charging of tRNA with isoleucine, leading to a cascade of cellular events that can be harnessed for therapeutic purposes, including anticancer and antimicrobial applications.[6]

Mechanism of Action: Mimicking the Transition State

The primary mechanism by which this compound derivatives inhibit tRNA synthetases is through competitive inhibition. Specifically, compounds like SB-203207 and SB-203208 are believed to act as mimics of the aminoacyl-adenosine monophosphate (aa-AMP) intermediate formed during the aminoacylation reaction.[7] This reaction, catalyzed by aaRSs, proceeds in two steps:

-

Amino Acid Activation: The amino acid is activated by ATP to form a high-energy aa-AMP intermediate and pyrophosphate (PPi).

-

Aminoacyl Transfer: The activated amino acid is then transferred from the aa-AMP to the 3'-end of its cognate tRNA.

This compound derivatives, with their characteristic structural motifs, are thought to bind to the active site of the synthetase, preventing the binding of the natural aa-AMP intermediate and thereby blocking the completion of the aminoacylation process.[7]

Mechanism of tRNA Synthetase Inhibition.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives has been quantified against various tRNA synthetases. While this compound itself is a weak inhibitor, its derivatives, SB-203207 and SB-203208, demonstrate potent, low-nanomolar inhibition of isoleucyl-tRNA synthetase from a range of organisms.

| Compound | Target Enzyme | Organism | IC50 (nM) | Reference |

| This compound | Carbonic Anhydrase IX | Homo sapiens | 1900 | [8] |

| SB-203207 | Isoleucyl-tRNA Synthetase | Staphylococcus aureus | < 2 | [9] |

| Isoleucyl-tRNA Synthetase | Pseudomonas fluorescens | < 2 | [9] | |

| Isoleucyl-tRNA Synthetase | Candida albicans | < 2 | [9] | |

| Isoleucyl-tRNA Synthetase | Rat Liver | < 2 | [9] | |

| Isoleucyl-tRNA Synthetase (producer) | Streptomyces sp. | 401 | [9] | |

| Carbonic Anhydrase IX | Homo sapiens | 73 ± 1 | [8] | |

| SB-203208 | Isoleucyl-tRNA Synthetase | Staphylococcus aureus | 1.4 - 1.7 | [4][10] |

| Isoleucyl-tRNA Synthetase | Pseudomonas fluorescens | 1.4 - 1.7 | [4][10] | |

| Isoleucyl-tRNA Synthetase | Candida albicans | 1.4 - 1.7 | [4][10] | |

| Carbonic Anhydrase IX | Homo sapiens | 99 ± 2 | [8] |

Experimental Protocols

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Radiometric)

This protocol is a representative method for determining the IC50 values of inhibitors against IleRS, based on the principles of radiometric aminoacylation assays.[11][12]

Materials:

-

Purified IleRS enzyme

-

[¹⁴C]-labeled L-isoleucine

-

ATP solution

-

Cognate tRNAIle

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

Inhibitor stock solution (e.g., in DMSO)

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP, [¹⁴C]-isoleucine, and tRNAIle at their final desired concentrations.

-

Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., SB-203207) in the assay buffer or DMSO. Ensure the final DMSO concentration in the assay is constant and does not exceed a level that affects enzyme activity (typically <1%).

-

Assay Setup: In a microcentrifuge tube or 96-well plate, add the reaction mixture.

-

Initiation of Reaction: Add the inhibitor at various concentrations to the respective tubes/wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

-

Start the Reaction: Initiate the reaction by adding the purified IleRS enzyme to each tube/well.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quenching the Reaction: Spot an aliquot of each reaction mixture onto a filter paper disc.

-

Precipitation and Washing: Immediately immerse the filter discs in ice-cold 5% TCA to precipitate the [¹⁴C]-isoleucyl-tRNAIle and stop the reaction. Wash the filters three times with cold 5% TCA to remove unincorporated [¹⁴C]-isoleucine, followed by a final wash with ethanol.

-

Drying and Counting: Dry the filter discs completely and place them in scintillation vials with a scintillation cocktail.

-

Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. SB-203207 and SB-203208, two novel isoleucyl tRNA synthetase inhibitors from a Streptomyces sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB-203207 and SB-203208, two novel isoleucyl tRNA synthetase inhibitors from a Streptomyces sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammal… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Biosynthesis of Altemicidin in Streptomyces: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Altemicidin, a potent antitumor and acaricidal agent isolated from Streptomyces species, possesses a unique chemical architecture that has long intrigued and challenged chemists. Recent groundbreaking research has unveiled its biosynthetic pathway, revealing a remarkable departure from predicted routes and showcasing novel enzymatic chemistry. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (sbz), the functions of its key enzymes, and the experimental methodologies used to elucidate this fascinating pathway.

The sbz Biosynthetic Gene Cluster: A Blueprint for Novel Chemistry

The biosynthesis of this compound is orchestrated by the sbz gene cluster, identified from Streptomyces sp. NCIMB40513.[1][2][3] Heterologous expression of this gene cluster in Streptomyces lividans has successfully yielded this compound and its analogs, confirming its role in the production of these complex molecules.[2] The cluster encodes a suite of enzymes that catalyze the unprecedented construction of this compound's two main components: the 6-azatetrahydroindane core and the 2-sulfamoylacetic acid side chain.

Table 1: Genes and Proposed Functions in the this compound (sbz) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| sbzA | Isoleucyl-tRNA synthetase-like enzyme, involved in the transfer of L-isoleucine.[1][4] |

| sbzB | AMP-ligase.[2] |

| sbzC | GNAT family N-acetyltransferase, catalyzes the transfer of β-methylphenylalanine.[1][4] |

| sbzD | MppJ-like methyltransferase.[2] |

| sbzE | N-methyltransferase.[5] |

| sbzF | Dihydropyridine reductase.[5] |

| sbzG | Carrier protein.[1] |

| sbzH | Deadenosyldiphosphoribosylase component.[5] |

| sbzI | GNAT family N-acetyltransferase, incorporates the 2-sulfamoylacetic acid moiety.[1][2] |

| sbzJ | NAD+-dependent aldehyde dehydrogenase, involved in sulfonamide biosynthesis.[1][2][3][4] |

| sbzK | Carrier protein, partner of SbzI.[1] |

| sbzL | AMP-ligase.[2] |

| sbzM | Cupin-type dioxygenase, catalyzes the initial steps of sulfonamide biosynthesis from L-cysteine.[1][2][3][4] |

| sbzN | Deadenosyldiphosphoribosylase component.[5] |

| sbzO | Deadenosyldiphosphoribosylase component.[5] |

| sbzP | PLP-dependent enzyme, catalyzes the formation of the 6-azatetrahydroindane core.[5][6] |

| sbzQ | Hydroxylase, involved in tailoring the azaindane core.[7] |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a convergent process, with two distinct pathways for the formation of the azaindane core and the sulfonamide side chain, which are later joined and further modified.

Formation of the 6-Azatetrahydroindane Core: A Surprising Role for Enzyme Cofactors

Contrary to the long-held belief of a monoterpenoid origin, the 6-azatetrahydroindane core of this compound is assembled from two primary metabolites: S-adenosyl methionine (SAM) and β-nicotinamide adenine (B156593) dinucleotide (β-NAD).[7] This unprecedented reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, SbzP.[5][6]

The proposed mechanism involves a [3+2] annulation reaction between the pyridinium (B92312) ring of β-NAD and a β,γ-unsaturated quinonoid intermediate derived from SAM.[3][8] Isotope labeling experiments and in vitro enzyme assays have confirmed that SbzP exclusively utilizes β-NAD and SAM as substrates.[6] Subsequent tailoring of the core is performed by the hydroxylase SbzQ, which installs a hydroxyl group on the cyclopentane (B165970) ring.[7]

Biosynthesis of the 2-Sulfamoylacetic Acid Side Chain: A Novel Sulfonamide Assembly

The unusual sulfonamide side chain is derived from the amino acid L-cysteine.[7][9] This transformation is initiated by the cupin-type dioxygenase SbzM, which catalyzes a two-step oxidation and decarboxylation of L-cysteine, followed by an intramolecular rearrangement to form an N-S bond, yielding 2-sulfamoylacetic aldehyde.[1][2][3][4] The subsequent oxidation of this aldehyde to 2-sulfamoylacetic acid is carried out by the NAD+-dependent aldehyde dehydrogenase, SbzJ.[1][2][3][4]

Assembly and Tailoring of this compound

The fully formed 2-sulfamoylacetic acid is then attached to the hydroxylated azaindane core. This reaction is catalyzed by the GNAT family N-acetyltransferase SbzI, in conjunction with its carrier protein partner, SbzK.[1] The final steps in the biosynthesis of this compound and its analogs involve a series of tailoring reactions, including N-methylation by SbzE and the attachment of amino acids.[5] The isoleucyl-tRNA synthetase-like enzyme SbzA and the GNAT enzyme SbzC are responsible for the addition of L-isoleucine and β-methylphenylalanine, respectively, to generate the related compounds SB-203207 and SB-203208.[1][4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Heterologous Expression of the sbz Gene Cluster

Objective: To produce this compound and its analogs in a heterologous host to confirm the function of the sbz gene cluster.

Protocol:

-

Vector Construction: The complete sbz gene cluster is cloned into an appropriate expression vector, such as a BAC (Bacterial Artificial Chromosome) or a vector designed for integration into the Streptomyces chromosome.

-

Host Strain: A suitable Streptomyces host strain, such as S. albus Del14 or S. lividans TK24, is selected.[9] These strains are often engineered to have clean metabolic backgrounds, facilitating the detection of heterologously produced compounds.

-

Transformation: The expression vector containing the sbz cluster is introduced into the chosen Streptomyces host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Cultivation and Extraction: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., SG medium). After an appropriate incubation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or butanol).

-

Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its analogs by comparing the retention times and mass spectra with authentic standards.

In Vitro Enzyme Assays

Objective: To characterize the function and kinetics of individual enzymes from the sbz cluster.

General Protocol for a PLP-dependent Enzyme (e.g., SbzP):

-

Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., sbzP) is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). The protein is overexpressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 8.0), the purified enzyme, the cofactor PLP, and the substrates (e.g., SAM and β-NAD).

-

Incubation: The reaction is initiated by the addition of one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Analysis: The reaction is quenched by the addition of an organic solvent (e.g., methanol) or an acid. The reaction products are then analyzed by HPLC-MS to determine the conversion of substrates to products.

-

Kinetic Analysis: To determine kinetic parameters (Km and kcat), the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Quantitative Data

The heterologous expression of the sbz gene cluster in Streptomyces lividans resulted in the production of this compound at a titer of 10 mg/L, SB-203207 at 1.1 mg/L, and SB-203208 at 1.8 mg/L.[2]

Table 2: Production Titers from Heterologous Expression in S. lividans

| Compound | Production Titer (mg/L) |

| This compound | 10 |

| SB-203207 | 1.1 |

| SB-203208 | 1.8 |

Kinetic analysis of SbzP has suggested a Ping-Pong Bi-Bi mechanism for its catalytic cycle.[10]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of natural product biosynthesis. The discovery of the unprecedented use of β-NAD as a building block and the novel enzymatic strategies for the construction of the azaindane core and the sulfonamide side chain open up new avenues for biocatalysis and synthetic biology. The detailed characterization of the sbz gene cluster and its enzymes provides a valuable toolkit for the chemoenzymatic synthesis of this compound analogs with potentially improved therapeutic properties. Further investigation into the regulatory mechanisms governing the sbz cluster and the structural biology of its enzymes will undoubtedly provide deeper insights into this remarkable biosynthetic machinery and pave the way for the discovery of new bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A specialized role played by a redox cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Heterologous Expression of the Albucidin Gene Cluster from the Marine Strain Streptomyces Albus Subsp. Chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

Unlocking the Therapeutic Potential of Altemicidin: A Technical Guide to its Biological Activity and Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological activities of Altemicidin and its derivatives. This whitepaper provides a detailed analysis of the compound's potent antitumor, acaricidal, and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and novel visualizations of its mechanism of action.

This compound, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has demonstrated significant therapeutic potential.[1] This guide consolidates available research to facilitate further investigation and development of this compound-based therapeutics.

Quantitative Analysis of Biological Activity

The biological activities of this compound and its synthesized derivatives have been quantified against various targets, including cancer cell lines and microbial strains. The data, summarized in the tables below, highlight the compound's efficacy and spectrum of activity.

Table 1: Antitumor Activity of this compound and its Derivatives (IC50 values)

| Compound/Derivative | Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |

| This compound (1) | L1210 lymphocytic leukemia | 0.84 | - | [2] |

| This compound (1) | IMC carcinoma | 0.82 | - | [2] |

| (+)-SB-203208 (2) | Staphylococcus aureus tRNA synthetase | - | 1.4 | [2] |

| (+)-SB-203208 (2) | Pseudomonas fluorescens tRNA synthetase | - | 1.7 | [2] |

| (+)-SB-203208 (2) | Candida albicans tRNA synthetase | - | 1.7 | [2] |

Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC values)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| This compound | Xanthomonas strains | Not specified | [1] |

| Albicidin Derivatives (general) | Gram-negative bacteria | 10-20 | [3] |

Core Mechanism of Action: tRNA Synthetase Inhibition

A primary mechanism of action for this compound derivatives, such as (+)-SB-203208, is the potent inhibition of aminoacyl-tRNA synthetases (aaRS).[2] These enzymes are crucial for protein synthesis, and their inhibition leads to the disruption of cellular growth and proliferation. It is believed that these derivatives mimic naturally occurring substrates like isoleucyl adenosine (B11128) monophosphate (Ile-AMP), thereby competitively inhibiting the enzyme.[2][4]

The following diagram illustrates the proposed signaling pathway leading to cytotoxicity.

References

- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Altemicidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Altemicidin, a monoterpene alkaloid with notable acaricidal and antitumor properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, biological activity, and synthesis.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-(2-sulfamoylacetamido)-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid[1] |

| CAS Number | 125399-82-8[2][3][4] |

| Molecular Formula | C₁₃H₂₀N₄O₇S[2] |

| Molecular Weight | 376.38 g/mol [2] |

| Synonyms | (-)-Altemicidin[2][3] |

Biological Activity and Mechanism of Action

This compound, originally isolated from the marine actinomycete Streptomyces sioyaensis, has demonstrated potent biological activities, including acaricidal and antitumor effects.[1][5] Its mechanism of action is believed to be centered on the inhibition of aminoacyl-tRNA synthetases (aaRSs), crucial enzymes in protein biosynthesis. By potentially acting as an adenosine (B11128) monophosphate (AMP) mimic, this compound interferes with the proper functioning of these enzymes, leading to the disruption of protein synthesis and subsequent cell death.

Antitumor Activity

This compound has shown significant cytotoxicity against various cancer cell lines. The following table summarizes its inhibitory concentrations.

| Cell Line | IC₅₀ (µg/mL) | Description |

| Murine L1210 lymphocytic leukemia | 0.84 | Lymphocytic Leukemia |

| IMC carcinoma | 0.82 | Carcinoma |

Data sourced from Cayman Chemical product information.

Acaricidal Activity

This compound is also effective against the two-spotted spider mite (Tetranychus urticae) at concentrations of 10 and 100 ppm in greenhouse pot tests.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a multi-step process. One notable approach involves a dearomative strategy. While a comprehensive, step-by-step protocol is extensive, the key stages are outlined below. For detailed experimental procedures, including reagent quantities and reaction conditions, it is recommended to consult the supplementary information of the primary literature.

Key Synthetic Steps:

-

Dearomative Pyridinium Addition and Dipolar Cycloaddition: This crucial step establishes the core azaindane nucleus of this compound and stereospecifically installs the quaternary amine moiety.

-

Chemoselective Molybdenum-Mediated Double Reduction: This step is employed to further functionalize the azaindane core.

-

Side Chain Attachment and Final Modifications: The final steps involve the coupling of the sulfamoylacetamido side chain and subsequent deprotection and purification to yield this compound.

A detailed workflow for the synthesis is presented below.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxicity of this compound, which can be adapted for specific cell lines and experimental conditions.

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Utilize a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific aaRS.

-

Reaction Setup: In a microplate, combine the purified aaRS enzyme, its cognate tRNA, a radiolabeled amino acid (e.g., ³H-leucine for leucyl-tRNA synthetase), ATP, and Mg²⁺ in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined time.

-

Precipitation and Filtration: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA. Filter the mixture through glass fiber filters to capture the precipitated tRNA.

-

Quantification: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of aaRS activity for each this compound concentration and calculate the IC₅₀ value.

Proposed Mechanism of Action Pathway

The primary proposed mechanism of action for this compound is the inhibition of aminoacyl-tRNA synthetases, which disrupts protein synthesis and leads to cellular apoptosis.

References

- 1. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Altemicidin: A Technical Overview of a Novel Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altemicidin is a potent monoterpene alkaloid first isolated in 1989 from the marine actinomycete Streptomyces sioyaensis.[1][2] This compound has garnered significant interest within the scientific community due to its notable acaricidal and antitumor activities.[1][2] Its unique chemical structure and biological functions present a compelling case for further investigation in the realms of drug discovery and development. This technical guide provides a comprehensive overview of this compound, summarizing its core properties, the methodologies used in its characterization, and its mechanism of action.

Core Molecular Data

This compound is characterized by a complex heterocyclic structure containing a sulfonamide moiety.[3] Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₇S | [1][2][3] |

| Molecular Weight | 376.38 g/mol | |

| CAS Number | 125399-82-8 | |

| IUPAC Name | (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-(2-sulfamoylacetamido)-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. While exhaustive, step-by-step protocols are proprietary to the original research, this section outlines the key methodologies employed.

Isolation and Purification

This compound was originally isolated from the culture broth of Streptomyces sioyaensis SA-1758.[2] The general workflow for its purification is as follows:

-

Fermentation: Streptomyces sioyaensis was cultured in a suitable broth medium to facilitate the production of this compound.

-

Extraction: The culture broth was filtered, and the active compound was extracted from the filtrate.

-

Column Chromatography: The crude extract was subjected to sequential column chromatography for purification. The primary methods cited are:

Structure Elucidation

The determination of this compound's complex structure was achieved through a combination of spectroscopic and crystallographic techniques.

-

Elemental Analysis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial characterization to determine the molecular formula was performed using these methods.[2] Specifically, ¹³C NMR was instrumental in the initial formula determination.[2]

-

X-ray Crystallographic Analysis: The definitive three-dimensional structure of this compound was confirmed through X-ray crystallography of its derivatives.[3] This technique provided precise information about the stereochemistry and connectivity of the atoms within the molecule.

Mechanism of Action and Biological Activity

This compound exhibits significant antitumor and acaricidal activity.[1][2] Its primary mechanism of action is the inhibition of aminoacyl-tRNA synthetases.[4]

Inhibition of tRNA Synthetase

Aminoacyl-tRNA synthetases are crucial enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. By inhibiting these enzymes, this compound disrupts the process of translation, leading to cell death. Derivatives of this compound have shown inhibitory activity against isoleucyl, leucyl, and valyl tRNA synthetases. The sulfonamide side chain of this compound and its analogs is thought to mimic the natural aminoacyl adenosine (B11128) monophosphate (AMP) substrates of these enzymes.[4]

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its ability to inhibit essential cellular machinery like tRNA synthetases makes it a valuable lead compound for the development of novel anticancer and acaricidal agents. Further research focusing on synthetic derivatization and a deeper understanding of its downstream signaling effects will be crucial in harnessing the full therapeutic potential of this remarkable molecule.

References

- 1. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Altemicidin: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altemicidin, a potent acaricidal and antitumor agent isolated from Streptomyces sp., presents a unique molecular architecture that dictates its physicochemical properties. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound and outlines detailed, standardized experimental protocols for the quantitative determination of its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in published literature, this document serves as a foundational resource for researchers to conduct such investigations. The methodologies described herein are based on established principles for the characterization of natural products and antibiotic compounds.

Introduction

This compound is a natural product with significant biological activities, including antitumor and acaricidal effects. Its complex structure, featuring multiple functional groups, influences its solubility in various solvent systems and its stability under different environmental conditions. The development of this compound into a viable pharmaceutical product necessitates a comprehensive understanding of these properties to guide formulation, storage, and administration strategies. This guide aims to bridge the current information gap by providing both the existing qualitative data and a clear roadmap for generating the quantitative data required for advanced drug development.

This compound: Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₇S | |

| Molecular Weight | 376.384 g/mol | |

| Appearance | White powder | |

| Purity | > 90% (HPLC) | |

| Long Term Storage | -20 °C |

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available. This information provides a general understanding of its behavior in common laboratory solvents.

Qualitative Solubility Data

The available data indicates that this compound exhibits the following solubility characteristics:

| Solvent | Solubility |

| Water (H₂O) | Soluble |

| Methanol (MeOH) | Poorly soluble |

| Acetone | Insoluble |

| Hexane | Insoluble |

This profile suggests that this compound is a polar molecule, consistent with its multiple hydrophilic functional groups, including hydroxyl, amide, and carboxylic acid moieties.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. The following protocol is recommended for determining the solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (as a solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare stock solutions of this compound of known concentrations in a suitable solvent for HPLC calibration.

-

Equilibrate the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in the temperature-controlled orbital shaker.

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Data Interpretation:

-

The concentration of this compound in the saturated supernatant represents its solubility in the tested solvent at the specified temperature.

-

Results are typically expressed in mg/mL or µg/mL.

-

Hypothetical Quantitative Solubility Data Table

The following table illustrates how quantitative solubility data for this compound should be presented. The values are hypothetical and intended for illustrative purposes only.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | Data to be determined |

| Phosphate Buffer (pH 5.0) | 25 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |

| Phosphate Buffer (pH 9.0) | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Stability studies should be conducted under various conditions to identify factors that may influence its degradation.

Factors Influencing Stability

The stability of a molecule like this compound can be affected by:

-

pH: The presence of ionizable functional groups makes the molecule susceptible to pH-dependent hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

Oxidative Stress: The presence of oxidizing agents can lead to oxidative degradation.

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for assessing the stability of this compound in solution under various stress conditions.

Objective: To evaluate the chemical stability of this compound over time when exposed to different pH values, temperatures, and light conditions.

Materials:

-

This compound stock solution of known concentration

-

Buffers of various pH values (e.g., pH 3, 5, 7, 9)

-

Temperature-controlled incubators or water baths

-

Photostability chamber with controlled light exposure (as per ICH guidelines)

-

HPLC system with a stability-indicating method (a method capable of separating the intact drug from its degradation products)

-

Vials (clear and amber)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the different pH buffers.

-

Dispense the solutions into both clear and amber vials.

-

-

Stress Conditions:

-

pH Stability: Store the vials at a constant temperature (e.g., 4 °C, 25 °C, and 40 °C).

-

Temperature Stability: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C) at a constant pH.

-

Photostability: Expose clear vials to a controlled light source in a photostability chamber, while keeping a set of amber vials as dark controls.

-

-

Time Points:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly depending on the stability), withdraw samples from each condition.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method.

-

Quantify the remaining percentage of intact this compound at each time point relative to the initial concentration (time 0).

-

Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) or shelf-life (t₉₀).

-

Hypothetical Stability Data Table

The following table is an example of how to present stability data for this compound. The values are for illustrative purposes and do not represent actual experimental data.

| Condition | Time | % Remaining this compound | Appearance of Degradation Products |

| pH 3 at 25°C | 0 hr | 100% | None |

| 24 hr | Data to be determined | Data to be determined | |

| 7 days | Data to be determined | Data to be determined | |

| pH 7 at 25°C | 0 hr | 100% | None |

| 24 hr | Data to be determined | Data to be determined | |

| 7 days | Data to be determined | Data to be determined | |

| pH 9 at 25°C | 0 hr | 100% | None |

| 24 hr | Data to be determined | Data to be determined | |

| 7 days | Data to be determined | Data to be determined | |

| 40°C at pH 7 | 0 hr | 100% | None |

| 24 hr | Data to be determined | Data to be determined | |

| 7 days | Data to be determined | Data to be determined | |

| Photostability (ICH Q1B) | 0 hr | 100% | None |

| After exposure | Data to be determined | Data to be determined |

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

While the currently available data on this compound's solubility is qualitative, this guide provides the necessary framework for researchers to undertake a thorough quantitative characterization of its solubility and stability. The detailed protocols for the shake-flask method and stability testing under stress conditions offer a clear path forward for generating the critical data needed for the preclinical and clinical development of this compound. The generation of this data will be instrumental in formulating a safe, stable, and efficacious pharmaceutical product. It is recommended that future research efforts focus on executing these studies to build a comprehensive physicochemical profile of this promising natural product.

Methodological & Application

Total Synthesis of Altemicidin: A Detailed Protocol for Researchers

Application Note | Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Altemicidin, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has garnered significant attention due to its potent acaricidal and antitumor activities.[1][2] Its complex, densely functionalized azaindane core, featuring a challenging α,α-quaternary amino acid moiety, has made it a compelling target for total synthesis.[3][4] This document provides a detailed protocol for the total synthesis of this compound, primarily based on a convergent strategy that leverages a key pyridine (B92270) dearomatization/cycloaddition sequence.[3][4][5][6] This approach offers a concise pathway to the natural product's core structure.[3][5][6] Additionally, this document outlines the biological context of this compound and its analogs as potent tRNA synthetase inhibitors, highlighting their potential in drug discovery.[3][7]

Introduction

This compound (1) and its related compounds, such as (+)-SB-203207 (2) and (+)-SB-203208 (3), are a family of natural products produced by Streptomyces bacteria.[3] First isolated in 1989, this compound demonstrated promising antitumor activity against L1210 lymphocytic leukemia and IMC carcinoma cell lines.[3][8] Subsequent studies on its analogs revealed potent inhibitory activity against tRNA synthetases, suggesting a mechanism of action that mimics naturally occurring substrates like isoleucyl adenosine (B11128) monophosphate (Ile-AMP).[3] The unique biological profile and the intricate molecular architecture of this compound have spurred the development of various synthetic strategies to access this and related molecules. The protocol detailed herein follows a recently developed synthetic route that is notable for its efficiency in constructing the core structure.

Overview of the Synthetic Strategy

The total synthesis of this compound is accomplished through a multi-step sequence. The core of this strategy involves the construction of the 5,6-fused bicyclic azaindane skeleton via a pyridine dearomatization followed by a cycloaddition reaction. This key transformation establishes the critical stereochemistry of the molecule. Subsequent functional group manipulations and the introduction of the sulfonamide side chain complete the synthesis.

Below is a DOT language representation of the overall synthetic workflow.

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key stages in the total synthesis of this compound.

Formation of the Tricyclic Isoxazolidine (B1194047) Intermediate

A key step in this synthesis is the construction of a tricyclic isoxazolidine intermediate, which contains the core azaindane structure. This is achieved through a sequence involving a pyridinium (B92312) addition, deallylation, reduction, and a microwave-assisted intramolecular [3+2] dipolar cycloaddition.

Protocol:

-

Pyridinium Adduct Formation: In a round-bottom flask, combine the starting pyridine derivative (1.0 equiv), the α-keto-oxime silyl (B83357) enol ether (1.5 equiv), and phenyl chloroformate (1.3 equiv) in acetonitrile. Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.10 equiv) to the mixture at 23 °C. Stir the reaction for 3 hours. Upon completion, the desired C4 adduct is isolated after appropriate workup and purification.[4]

-

Deallylation: Dissolve the adduct from the previous step in dichloromethane (B109758) (DCM). Add tetrakis(triphenylphosphine)palladium(0) (1 mol %) and N,N'-dimethylbarbituric acid (NDMBA, 0.5 equiv). Stir the mixture at 23 °C for 16 hours. Purify the product to yield the deallylated intermediate.[4]

-

Ketone Reduction: Cool a solution of the deallylated intermediate in 2% methanol (B129727) in tetrahydrofuran (B95107) (MeOH/THF) to -50 °C. Add sodium borohydride (B1222165) (NaBH4, 4.0 equiv) portionwise. Stir the reaction for 8 hours at -50 °C. After quenching and workup, the corresponding alcohol is obtained.[4]

-

Microwave-Assisted Cycloaddition and Phenyl Carbamate Cleavage: In a microwave vial, dissolve the alcohol in trifluorotoluene containing BHT (5 mg/mL). Subject the mixture to microwave irradiation at 130 °C for 8 hours. After cooling, add a methanolic solution of lithium bromide (LiBr, 5.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv) along with 3 Å molecular sieves at 0 °C. Stir for 3 hours to effect the cleavage of the phenyl carbamate, yielding the free amine of the tricyclic product.[4]

Chemoselective Reduction and Functionalization

The next stage involves the chemoselective reduction of the isoxazolidine N-O bond and subsequent functionalization to prepare for the side-chain coupling.

Protocol:

-

N-Acetylation: Treat the tricyclic amine with acetic anhydride (B1165640) (Ac2O) at 65 °C for 12 hours to yield the N-acetylated product.[4]

-

Molybdenum-Mediated Reduction: In a reaction vessel, combine the N-acetylated tricycle with tris(acetonitrile)tricarbonylmolybdenum(0) [Mo(CO)3(MeCN)3] and sodium cyanoborohydride (NaBH3CN, 10 equiv) in acetonitrile. Heat the reaction at 85 °C. This step chemoselectively reduces the N-O bond of the isoxazolidine.[4]

-

Nitrile to Amide Conversion: The nitrile functionality is converted to the corresponding primary amide using palladium(II) acetate (B1210297) (Pd(OAc)2) and acetaldoxime (B92144) in refluxing dioxane.[4]

Final Assembly and Deprotection

The final steps involve the coupling of the sulfonamide side chain and the removal of protecting groups to yield this compound.

Protocol:

-

N-Acetyl Group Removal: The N-acetyl group is removed under strongly acidic conditions at elevated temperatures using acetyl chloride (AcCl) in ethanol (B145695) (EtOH) at 100 °C.[3][4]

-

Sulfonamide Coupling: The resulting free amine is coupled with the sulfonamide-containing acid side chain using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to provide ethyl this compound.[3][4]

-

Final Hydrolysis: The ethyl ester is hydrolyzed to afford this compound. This transformation can be sensitive to base, and careful control of pH during workup may be necessary.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of this compound.

| Step | Reagents and Conditions | Yield (%) | Reference |

| Pyridinium Adduct Formation | Phenyl chloroformate, TMSOTf, MeCN, 23 °C, 3 h | 77 | [4] |

| Deallylation | Pd(PPh3)4, NDMBA, DCM, 23 °C, 16 h | 92 | [4] |

| Ketone Reduction | NaBH4, 2% MeOH/THF, -50 °C, 8 h | 65 | [4] |

| Cycloaddition & Phenyl Carbamate Cleavage | MWI, 130 °C, 8 h; then LiBr, DBU, MeOH, 0 °C, 3 h | 45 | [3][4] |

| N-Acetylation | Ac2O, 65 °C, 12 h | 89 | [4] |

| Molybdenum-Mediated Reduction (of a similar substrate) | Mo(0), PhSiH3, MeCN, 85 °C | 40 | [3][5] |

| Overall Yield (from ethyl this compound) | - | 67 | [4] |

Biological Activity and Signaling Pathway

This compound and its analogs are potent inhibitors of tRNA synthetases, which are essential enzymes in protein biosynthesis.[3] This inhibition is believed to be the basis of their antitumor and antibiotic activities. The compounds are thought to mimic aminoacyl adenosine monophosphate (AMP) intermediates in the catalytic cycle of these enzymes.

The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of tRNA synthetase by this compound analogs.

Conclusion

The total synthesis of this compound presents a significant challenge in synthetic organic chemistry. The protocol detailed in this document, based on a pyridine dearomatization/cycloaddition strategy, provides a concise and effective route to this complex natural product. The potent biological activity of this compound and its derivatives as tRNA synthetase inhibitors underscores their potential as leads for the development of novel therapeutics. Further research into the synthesis of analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this fascinating class of molecules.

References

- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]

Altemicidin: From Culture to Purified Compound - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction and purification of Altemicidin, a potent acaricidal and antitumor metabolite, from the culture of Streptomyces sioyaensis. The protocols outlined below are based on the seminal work of Takahashi et al. (1989), who first isolated and characterized this novel compound.

Introduction

This compound is a monoterpene alkaloid produced by the marine actinomycete Streptomyces sioyaensis SA-1758.[1] It exhibits significant biological activities, including acaricidal and antitumor properties, making it a molecule of interest for further research and development in the pharmaceutical and agrochemical industries. The purification of this compound from complex fermentation broths is a critical step in obtaining the pure compound for these applications. The following protocols detail a robust method for its extraction and purification.

Data Presentation

A comprehensive summary of the purification process is essential for evaluating the efficiency of the protocol. The following table should be populated with experimental data to track the yield and purity of this compound at each stage.

Table 1: Purification Summary of this compound from Streptomyces sioyaensis Culture

| Purification Step | Total Volume (L) | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Filtrate | Data not available | Data not available | Data not available | Data not available | 100 | 1 |

| Diaion CHP-20P Eluate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Sephadex LH-20 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The quantitative data for yield and purification fold at each step are not available in the publicly accessible literature. Access to the full-text of the primary research article by Takahashi et al. (1989) is required to populate this table.

Experimental Protocols

The following are detailed protocols for the fermentation of Streptomyces sioyaensis and the subsequent extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces sioyaensis SA-1758

Objective: To cultivate Streptomyces sioyaensis SA-1758 for the production of this compound.

Materials:

-

Streptomyces sioyaensis SA-1758 strain

-

Seed culture medium (composition not specified in available literature)

-

Production culture medium (composition not specified in available literature)

-

Shaker incubator

-

Fermenter

Procedure:

-

Seed Culture: Inoculate a loopful of S. sioyaensis SA-1758 from a slant into the seed culture medium. Incubate at an appropriate temperature with shaking for a specified duration to obtain a healthy seed culture.

-

Production Culture: Transfer the seed culture to the production fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a period optimized for maximal this compound production.

Note: The specific compositions of the seed and production media, as well as the detailed fermentation parameters (temperature, pH, aeration rate, agitation speed, and fermentation time), are critical for successful this compound production. This information is not available in the publicly accessible literature and would be detailed in the full scientific paper.

Protocol 2: Extraction of this compound from Culture Broth

Objective: To extract crude this compound from the fermentation broth.

Materials:

-

Fermentation broth of S. sioyaensis SA-1758

-

Centrifuge or filtration system

-

Adsorbent resin (e.g., Diaion CHP-20P)

-

Appropriate solvents for elution (e.g., methanol (B129727), acetone)

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Supernatant: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction from Supernatant: Pass the clarified supernatant through a column packed with an adsorbent resin like Diaion CHP-20P to capture the this compound.

-

Elution: After washing the column to remove unbound impurities, elute the bound this compound using a suitable organic solvent or a gradient of increasing solvent concentration.

-

Concentration: Concentrate the eluate containing this compound under reduced pressure using a rotary evaporator.

Protocol 3: Purification of this compound by Column Chromatography

Objective: To purify this compound from the crude extract.

Materials:

-

Concentrated crude this compound extract

-

Diaion CHP-20P resin

-

Sephadex LH-20 resin

-

Chromatography columns

-

Elution solvents (e.g., aqueous methanol, isopropanol)

-

Fraction collector

-

Analytical system for monitoring purification (e.g., HPLC, bioassay)

Procedure:

-

Diaion CHP-20P Column Chromatography:

-

Pack a column with Diaion CHP-20P resin and equilibrate it with the starting buffer.

-

Load the concentrated crude extract onto the column.

-

Wash the column with the starting buffer to remove unbound impurities.

-

Elute this compound using a stepwise or linear gradient of an appropriate organic solvent (e.g., methanol in water).

-

Collect fractions and analyze for the presence of this compound.

-

Pool the active fractions and concentrate.

-

-

Sephadex LH-20 Column Chromatography:

-

Pack a column with Sephadex LH-20 resin and equilibrate with a suitable organic solvent.

-

Dissolve the concentrated, partially purified this compound from the previous step in a minimal volume of the equilibration solvent.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the same solvent isocratically.

-

Collect fractions and monitor for the presence of pure this compound.

-

Pool the fractions containing pure this compound and concentrate to obtain the final product.

-

Visualizations

The following diagrams illustrate the logical workflow of the this compound extraction and purification process.

References

Application Notes and Protocols: Altemicidin In Vitro Cytotoxicity Assay

These application notes provide a comprehensive guide for determining the in vitro cytotoxicity of Altemicidin using the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpene alkaloid compound originally isolated from the marine actinomycete Streptomyces sioyaensis.[1] It has demonstrated both acaricidal and antitumor properties, making it a compound of interest for further investigation in cancer research.[1][2] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to determine the potential of a compound to inhibit cell growth or induce cell death.[3][4]

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for cytotoxicity screening.[5] The principle of the SRB assay is the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[1]

Data Presentation: Cytotoxicity of this compound (Illustrative Data)

The following table summarizes hypothetical cytotoxic activity of this compound against various cancer cell lines as determined by the SRB assay. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 48 | 8.5 |

| HeLa | Cervical Cancer | 48 | 12.2 |

| MCF-7 | Breast Cancer | 48 | 15.8 |

| HepG2 | Liver Cancer | 48 | 7.1 |

Note: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol details the methodology for assessing the in vitro cytotoxicity of this compound.

Materials and Reagents

-

Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Complete cell culture medium (specific to the cell line)

-

This compound stock solution (e.g., in DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Experimental Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at an optimal density (typically 5,000 to 20,000 cells per well in 100 µL of medium) to ensure exponential growth throughout the experiment.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

Cell Fixation:

-

After incubation, carefully add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Gently wash the plates four to five times with 1% (v/v) acetic acid to remove the TCA and unbound dye.[5][6]

-

Remove excess liquid by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[1]

-

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[1]

-

After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance (optical density, OD) at a wavelength of approximately 510 nm using a microplate reader.[5]

-

Data Analysis

-

Subtract the background absorbance (from wells containing only medium) from all readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Mean OD of treated wells / Mean OD of vehicle control wells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The precise mechanism of this compound's antitumor activity is not fully elucidated. However, many alkaloids exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]